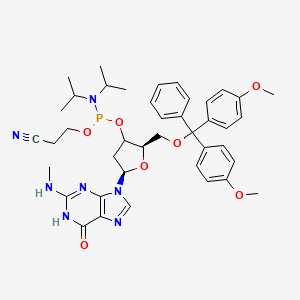
N2-Methyl-DG cep
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-Methyl-DG cep, also known as N2-Methyl-2’-deoxyguanosine 3’-CE phosphoramidite, is a chemical compound with the molecular formula C41H50N7O7P and a molecular weight of 783.85 g/mol . It is a white or off-white solid with certain solubility properties. This compound is primarily used in the study of DNA damage and repair mechanisms related to alkylation damage .
Vorbereitungsmethoden
The synthesis of N2-Methyl-DG cep involves complex chemical reactions and specific conditions. The detailed synthetic routes and reaction conditions are often protected by intellectual property rights and may require consultation of scientific literature or patents . Generally, the synthesis involves the use of phosphoramidite chemistry, where the N2 position of deoxyguanosine is methylated . Industrial production methods are not widely disclosed due to the proprietary nature of the processes.
Analyse Chemischer Reaktionen
N2-Methyl-DG cep undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxo derivatives, while reduction can yield deoxy derivatives .
Wissenschaftliche Forschungsanwendungen
N2-Methyl-DG cep is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
DNA Damage and Repair Studies: It is used to study the mechanisms of DNA damage and repair, particularly related to alkylation damage.
Mutagenesis Studies: It helps in understanding the mutagenic effects of alkylating agents on DNA.
Epigenetic Research: It is used to investigate the role of DNA methylation in gene expression and regulation.
Drug Development: It serves as a model compound for developing drugs targeting DNA repair pathways.
Wirkmechanismus
The mechanism of action of N2-Methyl-DG cep involves its incorporation into DNA, where it mimics the natural nucleoside deoxyguanosine. The methylation at the N2 position alters the hydrogen bonding and base-pairing interactions, leading to miscoding and mutagenicity . This compound is primarily used to study the effects of alkylation damage on DNA and the subsequent repair mechanisms. The molecular targets include DNA polymerases and repair enzymes such as AlkB .
Vergleich Mit ähnlichen Verbindungen
N2-Methyl-DG cep can be compared with other similar compounds, such as:
N2-Ethyl-DG: Similar to this compound but with an ethyl group instead of a methyl group.
N2-Benzyl-DG: Contains a benzyl group at the N2 position.
N2-Isobutyl-DG: Contains an isobutyl group at the N2 position.
These compounds are used to probe the steric requirements at the N2 position of deoxyguanosine in various applications. This compound is unique due to its specific methylation, which provides insights into the effects of small alkyl groups on DNA structure and function .
Eigenschaften
Molekularformel |
C41H50N7O7P |
|---|---|
Molekulargewicht |
783.9 g/mol |
IUPAC-Name |
3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H50N7O7P/c1-27(2)48(28(3)4)56(53-23-11-22-42)55-34-24-36(47-26-44-37-38(47)45-40(43-5)46-39(37)49)54-35(34)25-52-41(29-12-9-8-10-13-29,30-14-18-32(50-6)19-15-30)31-16-20-33(51-7)21-17-31/h8-10,12-21,26-28,34-36H,11,23-25H2,1-7H3,(H2,43,45,46,49)/t34?,35-,36-,56?/m1/s1 |
InChI-Schlüssel |
VTJVYRYTDJTIAW-PALWVQLQSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


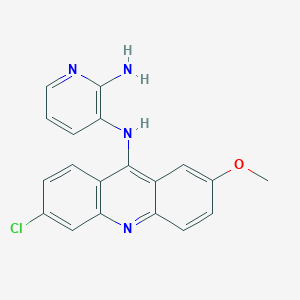
![2-(4-Methoxyphenyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14123430.png)
![methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123436.png)
![ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123449.png)
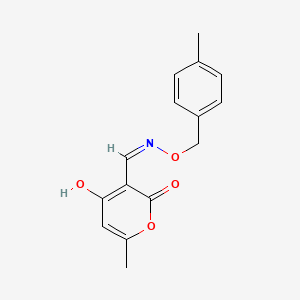
![1-Ethyl-[4,4']bipiperidinyl 1-Methyl-[4,4']bipiperidinyl](/img/structure/B14123453.png)
![9-(4-butoxyphenyl)-2-(4-chlorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14123460.png)
![N-(3-chlorophenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14123464.png)
![Benzo[b]thiophene, 3-(1-naphthalenyl)-](/img/structure/B14123468.png)
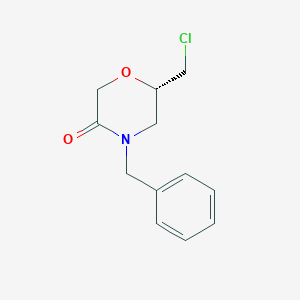
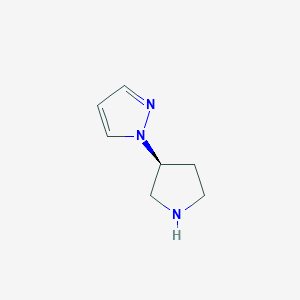

![2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B14123504.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(tetrahydro-2H-thiopyran-4-YL)alanine](/img/structure/B14123509.png)
